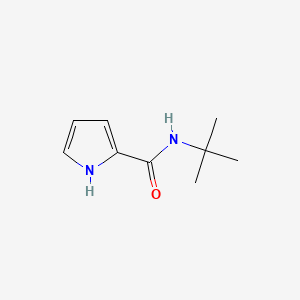

N-(tert-Butyl)-1H-pyrrole-2-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-tert-butyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSXLMHGJDKOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681990 | |

| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-04-7 | |

| Record name | N-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Integrated Synthetic Sequences:complex Derivatives Can Be Built Using Multi Step Reaction Sequences. for Example, a Stetter Paal Knorr Reaction Sequence Has Been Employed to Create Tricyclic Pyrrole 2 Carboxamide Libraries, Demonstrating How the Core Scaffold Can Be Embedded Within a More Elaborate Molecular Architecture.

The table below summarizes key derivatization strategies for modifying the pyrrole-2-carboxamide scaffold.

| Modification Site | Strategy | Reagents/Reaction | Example Application | Reference |

| Pyrrole (B145914) C4-Position | Cross-Coupling | Suzuki Coupling (from 4-bromo precursor) | Synthesis of MmpL3 inhibitors | nih.govnih.gov |

| Amide Nitrogen | Varied Amine Coupling | Amidation with different primary amines | Tuning anti-TB activity | nih.govnih.gov |

| Pyrrole Nitrogen | N-Alkylation/Arylation | Deprotonation followed by electrophile | Modulating electronic properties | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of N Tert Butyl 1h Pyrrole 2 Carboxamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For N-(tert-Butyl)-1H-pyrrole-2-carboxamide, a combination of one-dimensional and two-dimensional NMR techniques provides comprehensive insight into its molecular framework and dynamic behavior.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities, and integration in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the initial assignment of the primary structural features of the molecule.

For instance, in a derivative of pyrrole-2-carboxamide, the ¹H NMR spectrum shows distinct signals for the pyrrole (B145914) ring protons, the amide N-H proton, and the protons of the tert-butyl group. nih.gov The ¹³C NMR spectrum correspondingly displays signals for the carbonyl carbon, the aromatic carbons of the pyrrole ring, and the carbons of the tert-butyl group. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrrole-2-carboxamide Derivative nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole-NH | 11.66 (s, 1H) | - |

| Pyrrole-H | 7.02–7.00 (m, 1H) | 122.0, 109.9 |

| Amide-NH | 7.97 (dd, 1H) | - |

| tert-Butyl-CH₃ | - | 27.3 |

| Carbonyl-C=O | - | 160.4 |

Note: Data is for a representative derivative and serves as an example for spectral assignment. s = singlet, m = multiplet, dd = doublet of doublets.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity between atoms. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the pyrrole ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C coupling). youtube.comsdsu.edu An HSQC spectrum would definitively link each pyrrole proton signal to its corresponding carbon signal and the tert-butyl proton signal to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JHC and ³JHC). youtube.comsdsu.edu HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations from the pyrrole protons to the amide carbonyl carbon and from the amide N-H proton to the tert-butyl carbons, confirming the arrangement of the functional groups.

The carbon-nitrogen bond in amides possesses a significant double-bond character due to resonance, which restricts free rotation. nanalysis.comazom.comlibretexts.org This restricted rotation can lead to the observation of distinct NMR signals for groups attached to the nitrogen if their chemical environments are different, a phenomenon that can be studied by dynamic NMR (DNMR) spectroscopy. nih.gov

As the temperature of the sample is increased, the rate of rotation around the C-N amide bond increases. azom.com At a specific temperature, known as the coalescence temperature, the two distinct signals for the different conformers broaden and merge into a single, averaged signal. nih.gov By analyzing the NMR line shapes at different temperatures, it is possible to calculate the rate of this dynamic process and, consequently, the activation energy (rotational barrier) for the amide bond rotation. nih.gov For many simple amides, this rotational barrier is approximately 19 kcal/mol. libretexts.org Studies on various amides have successfully used DNMR to measure these barriers, providing insight into steric and electronic effects on the molecular flexibility. nih.govnih.gov

In the solid state, molecules are locked into specific conformations and can exhibit phenomena not readily observed in solution, such as polymorphism and different tautomeric forms. Solid-state NMR (SSNMR), particularly ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is a powerful technique for investigating these properties.

Tautomerism involves the migration of a proton, and for nitrogen-containing heterocycles like pyrrole, this can lead to different isomers. ¹⁵N NMR is exceptionally sensitive to the chemical environment of nitrogen atoms. The chemical shifts of nitrogen in different tautomeric forms (e.g., amine vs. imine) are significantly different.

A study on 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, a close structural analog of the target compound, successfully used ¹³C and ¹⁵N CP/MAS NMR to identify the dominant tautomer present in the solid state. nih.govresearchgate.net The experimental solid-state NMR spectra corresponded to a single tautomeric form, which was confirmed by X-ray crystallography. nih.govresearchgate.net This approach allows for the direct observation of the tautomeric state in the crystalline solid, providing information that is complementary to solution-state studies where a dynamic equilibrium between tautomers might exist. nih.govresearchgate.net

Advances in computational chemistry, particularly Density Functional Theory (DFT), allow for the theoretical calculation of NMR chemical shifts. mdpi.com However, discrepancies between experimental and computationally predicted values can arise. Resolving these contradictions requires a systematic approach.

The accuracy of DFT calculations for NMR parameters is highly dependent on the chosen methodology. Key factors include:

Density Functional: Different functionals can yield varying levels of accuracy. Benchmark studies have evaluated dozens of functionals to identify the best performers for predicting ¹H and ¹³C chemical shifts. mdpi.com

Basis Set: The choice of basis set must be adequate to describe the electronic structure of the molecule accurately.

Solvent Model: Since experimental data is often collected in solution, incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) in the calculation is crucial for obtaining accurate results. mdpi.com

Referencing Scheme: The method used to reference the calculated shifts, such as the Gauge-Independent Atomic Orbital (GIAO) method, is also critical. tandfonline.com

When contradictions occur, researchers may re-evaluate the geometry optimization level, test different functionals and basis sets, and ensure the solvent model accurately represents the experimental conditions. mdpi.commdpi.com In some cases, discrepancies can point to dynamic processes, such as conformational changes or tautomerism, that were not accounted for in the initial static computational model. Comparing the calculated data for several possible isomers or conformers with the experimental spectrum can help identify the correct structure. mdpi.com

Single Crystal X-ray Diffraction Studies

The conformation of a molecule is described by the spatial arrangement of its atoms, which can be quantified by torsion (dihedral) angles. For this compound, key torsion angles would define the orientation of the tert-butyl group relative to the amide plane and the orientation of the amide group relative to the pyrrole ring.

While the specific crystal structure for this compound is not available in the cited literature, data from closely related structures provide insight into the expected conformation. For example, the crystal structure of N-Nitro-1H-pyrrole-2-carboxamide shows that the amide group is twisted with respect to the pyrrole ring. nih.gov Another related structure, tert-Butyl 2-borono-1H-pyrrole-1-carboxylate, reveals that the pyrrole ring and the adjacent functional groups are nearly co-planar. researchgate.net In this structure, the dihedral angles between the pyrrole ring and the boronic acid and carbamate (B1207046) groups are 0.1° and 2.2°, respectively. researchgate.net

Table 2: Representative Torsion Angles from a Related Pyrrole Derivative Crystal Structure researchgate.net

| Torsion Angle | Value (°) |

|---|---|

| C4-C3-C2-C1 | -0.2 |

| C3-C2-C1-N1 | 0.1 |

| C2-C1-N1-C5 | 0.0 |

| C1-N1-C5-C4 | -0.1 |

| N1-C5-C4-C3 | 0.2 |

Note: Data is for tert-Butyl 2-borono-1H-pyrrole-1-carboxylate and illustrates the planarity of the pyrrole ring.

Analysis of the crystal structure of this compound would precisely define these geometric parameters and reveal intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Nitro-1H-pyrrole-2-carboxamide |

| 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide |

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), predisposes it to forming significant intermolecular interactions, particularly hydrogen bonds. These interactions are crucial in dictating the supramolecular assembly in the solid state. The primary and most robust hydrogen bond expected is the N−H···O interaction, where the amide hydrogen atom of one molecule interacts with the carbonyl oxygen atom of a neighboring molecule.

Studies on analogous 2-acylpyrroles and pyrrole-2-carboxamides have shown a strong tendency to form doubly hydrogen-bonded cyclic dimers. In this arrangement, two molecules are connected by a pair of N−H···O=C bonds, creating a stable, centrosymmetric motif. This dimerization effectively stabilizes the syn-conformation of the carboxamide group relative to the pyrrole ring.

| Interaction Type | Donor | Acceptor | Typical Motif |

| Strong Hydrogen Bond | Amide N-H | Carbonyl C=O | Cyclic Dimer, Chain |

| Weak Hydrogen Bond | Pyrrole C-H | Carbonyl C=O | Dimer, Chain Stabilization |

| Weak Hydrogen Bond | tert-Butyl C-H | Carbonyl C=O | Packing Stabilization |

Crystal Packing and Polymorphism

The way this compound molecules arrange themselves in a crystal lattice is governed by the interplay of the strong hydrogen bonding networks and weaker van der Waals forces. The hydrogen-bonded motifs, such as the C(5) chain or R22(8) dimer, typically form the primary structural framework. These frameworks are then packed together to maximize density and stabilize the crystal, influenced significantly by the shape and size of the substituents.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a distinct possibility for this compound. Different polymorphs can arise from variations in the hydrogen bonding patterns (e.g., chains vs. dimers) or differences in the packing of these hydrogen-bonded assemblies. Such packing polymorphism can be induced by different crystallization conditions, such as the choice of solvent or the temperature of crystallization. Each polymorph would exhibit unique physical properties, including melting point, solubility, and stability, stemming from their different lattice energies.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and potential conformational states of this compound. These techniques probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

The FTIR and Raman spectra are expected to be dominated by several key vibrational modes. The N-H stretching vibrations of the pyrrole and amide groups are anticipated in the 3400-3200 cm⁻¹ region. The position and shape of these bands can indicate the extent of hydrogen bonding; broader and lower-frequency bands suggest stronger hydrogen bonding interactions in the solid state. The carbonyl (C=O) stretching vibration, a strong and sharp band in the infrared spectrum, is expected around 1680-1630 cm⁻¹, characteristic of secondary amides. Its exact frequency is sensitive to the local electronic and hydrogen-bonding environment.

Vibrations associated with the tert-butyl group, including C-H stretching and bending modes, will also be present. The pyrrole ring itself has a set of characteristic ring stretching and bending vibrations. Analysis of the fingerprint region (below 1500 cm⁻¹) can help in identifying different conformational states or polymorphs, as subtle changes in molecular conformation and crystal packing can lead to shifts in these vibrational frequencies.

Table 4.3.1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| N-H Stretch | Pyrrole N-H, Amide N-H | 3400 - 3200 | Medium-Strong |

| C-H Stretch | tert-Butyl, Pyrrole C-H | 3100 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Amide C=O | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide N-H | 1600 - 1500 | Medium |

| C-N Stretch | Amide C-N | 1450 - 1350 | Medium |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of this compound. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For the protonated molecule [M+H]⁺, the exact mass can be calculated and compared to the experimental value to confirm its identity.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion reveal characteristic fragmentation pathways that are diagnostic of the compound's structure. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the side-chain substituent. For this compound, several key fragmentation mechanisms are expected.

A primary fragmentation pathway for amides is α-cleavage, involving the cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of the tert-butyl group as a radical or the formation of a tert-butyl cation. Another common pathway is the cleavage of the amide C-N bond. Fragmentation of the pyrrole ring itself can also occur. The fragmentation of protonated α-pyrrolidinophenone cathinones, which share some structural similarities, often involves the loss of the pyrrolidine ring. A similar loss of the pyrrole moiety could be a possible pathway.

Table 4.4.1: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z (Monoisotopic) |

|---|---|---|

| [C₅H₄N-C(O)NHC(CH₃)₃ + H]⁺ | Molecular Ion | 167.1184 |

| [C(CH₃)₃]⁺ | α-cleavage at carbonyl | 57.0704 |

| [C₅H₄N-CO]⁺ | Cleavage of amide C-N bond | 94.0344 |

| [C₅H₄N-C(O)NH₂ + H]⁺ | Loss of isobutylene | 111.0558 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

The parent compound, this compound, is achiral as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, it does not exhibit any ECD or VCD signals, and these spectroscopic methods are not applicable for its analysis.

However, should chiral derivatives of this compound be synthesized, these techniques would become indispensable for their stereochemical assignment. For instance, if a chiral substituent were introduced to the pyrrole ring or if a chiral center were present in the N-alkyl group replacing the tert-butyl moiety, the resulting enantiomers would produce mirror-image ECD and VCD spectra. By comparing experimentally measured spectra with those predicted from quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry of the derivative could be unambiguously determined.

Theoretical and Computational Investigations of N Tert Butyl 1h Pyrrole 2 Carboxamide

Quantum Chemical Calculations (Density Functional Theory - DFT) on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules. dergipark.org.tr By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic and structural parameters.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For pyrrole-2-carboxamide derivatives, DFT calculations are routinely used to determine these energy levels. nih.gov The electron-donating nature of the pyrrole (B145914) ring and the properties of the carboxamide substituent influence the energy of these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for Pyrrole-Carboxamide Scaffolds Note: This table presents typical data that would be obtained from DFT calculations for this class of compounds. Specific values for N-(tert-Butyl)-1H-pyrrole-2-carboxamide require dedicated computational studies.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 | Represents the ionization potential; energy required to remove an electron. |

| LUMO Energy | -1.0 to -1.5 | Represents the electron affinity; energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates high kinetic stability and relatively low chemical reactivity. |

A Molecular Electrostatic Potential (MEP) surface is a three-dimensional map that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Red regions on the MEP surface indicate areas of negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Blue regions denote positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen of the amide group, making it a primary site for hydrogen bonding. The hydrogen on the pyrrole nitrogen (N-H) would exhibit a positive potential.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The functional is an approximation used to describe the exchange-correlation energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. It is widely recognized for its reliability in predicting the geometries and electronic properties of organic molecules. dergipark.org.tr

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for high-level calculations.

6-311G: This indicates a triple-zeta split-valence basis set, providing flexibility for valence electrons.

++: These symbols denote the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and weak non-covalent interactions.

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for anisotropy in the electron distribution, which is essential for describing bonding accurately.

This combination, B3LYP/6-311++G(d,p), is frequently employed for calculations on pyrrole derivatives and related heterocyclic systems, as it yields results that are in good agreement with experimental data where available. researchgate.netcsic.esresearchgate.net

Conformational Analysis and Energy Landscapes via Computational Methods

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C-N amide bond and the bond connecting the tert-butyl group. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom (dihedral angles).

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformer. This process generates a potential energy landscape, identifying the lowest-energy (most stable) conformations and the energy barriers between them. mdpi.com For amide-containing compounds, two principal planar conformers are often studied: the s-cis and s-trans forms, which relate to the orientation of the carbonyl group relative to the pyrrole ring's N-H bond. researchgate.net The relative stability of these conformers is governed by a delicate balance of steric hindrance from the bulky tert-butyl group and potential intramolecular hydrogen bonding. mdpi.com

Reaction Mechanism Elucidation through Transition State Calculations

DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is an energy maximum along a reaction coordinate but a minimum in all other degrees of freedom. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational chemists can model the entire reaction pathway. The process involves optimizing the geometries of the reactants, products, and the transition state that connects them. mdpi.com The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key determinant of the reaction rate. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations provide insight into the behavior of molecules in an explicit solvent environment over time. researchgate.netresearchgate.net MD simulations use classical mechanics force fields, which are often parameterized using data from high-level quantum calculations, to model the interactions between all atoms in the system. uq.edu.au

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal:

The stability of different conformers in solution.

The specific hydrogen bonding patterns between the solute and solvent molecules.

The dynamic fluctuations of the molecular structure.

These simulations are crucial for bridging the gap between the static picture provided by quantum chemistry and the dynamic reality of chemical systems in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Predictive Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are pivotal in predicting their potential biological efficacy and in guiding the synthesis of new derivatives with enhanced activities. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

The development of a QSAR model for pyrrole-2-carboxamide derivatives typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For instance, in studies of related heterocyclic compounds like 1H-pyrazole-1-carbothioamide derivatives, descriptors such as adjacency distance matrices have been shown to be influential in predicting their inhibitory activity against targets like the epidermal growth factor receptor (EGFR) kinase. nih.gov

The process of building a robust QSAR model involves several key steps:

Data Set Preparation: A series of pyrrole-2-carboxamide derivatives with experimentally determined biological activities is compiled. This set is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can range from simple constitutional descriptors (e.g., molecular weight, number of rotatable bonds) to more complex 3D descriptors (e.g., molecular shape indices, surface area).

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation techniques.

A hypothetical QSAR model for a series of pyrrole-2-carboxamide derivatives might take the form of the following linear equation:

Biological Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where c represents the coefficients determined by the regression analysis and D represents the different molecular descriptors.

The insights gained from such models can elucidate the key structural features required for a specific biological activity. For example, a QSAR study on pyrrole-2-carboxamide derivatives designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3) revealed that attaching bulky substituents to the carboxamide and electron-withdrawing groups to the pyrrole ring significantly enhanced anti-tuberculosis activity. nih.govnih.gov This structure-activity relationship information is invaluable for the rational design of new, more potent compounds.

Table 1: Illustrative Molecular Descriptors for QSAR Modeling of Pyrrole-2-carboxamide Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Can affect interactions with polar residues in a biological target. |

| Steric | Molecular Volume | Influences the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. |

| Topological | Wiener Index | Describes molecular branching and can relate to molecular size. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are instrumental in the structural elucidation and characterization of novel compounds like this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often in combination with specific basis sets. researchgate.netnih.gov

Prediction of NMR Chemical Shifts:

The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable aid in the assignment of experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach employed within the DFT framework for calculating NMR shielding tensors, from which the chemical shifts are derived. mdpi.com The accuracy of these predictions is dependent on the level of theory, the basis set used, and the consideration of solvent effects. nih.govmdpi.com Machine learning approaches, including Graph Neural Networks (GNNs), are also emerging as powerful tools for the accurate and rapid prediction of NMR chemical shifts. nih.gov

For this compound, a computational study would first involve the optimization of its 3D geometry. Following this, the NMR chemical shifts for each proton and carbon atom would be calculated. The predicted values can then be compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) relative to a standard (e.g., TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole NH | ~8.5 - 9.5 | - |

| Pyrrole CH (various positions) | ~6.0 - 7.0 | ~110 - 130 |

| Amide NH | ~7.5 - 8.5 | - |

| tert-Butyl CH₃ | ~1.3 - 1.5 | ~28 - 30 |

| tert-Butyl quaternary C | - | ~50 - 55 |

| Carbonyl C=O | - | ~160 - 165 |

Note: These are illustrative values and would require a specific computational study for accurate prediction.

Prediction of Vibrational Frequencies:

Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies using methods like DFT with a basis set such as 6-311++G(d,p), a theoretical spectrum can be generated. researchgate.netnih.govnih.gov The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov

These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, helping to identify characteristic functional group vibrations and confirming the molecular structure. For this compound, key vibrational modes would include the N-H stretches of the pyrrole and amide groups, the C=O stretch of the amide, and various C-H and C-N stretching and bending vibrations.

Table 3: Illustrative Predicted Vibrational Frequencies (in cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyrrole N-H Stretch | 3400 - 3500 |

| Amide N-H Stretch | 3300 - 3400 |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1520 - 1570 |

| C-N Stretch | 1200 - 1350 |

Note: These are illustrative values. The calculated frequencies are often scaled to better match experimental data. nih.gov

The combination of QSAR modeling and the theoretical prediction of spectroscopic parameters provides a powerful, multi-faceted computational approach to understanding the properties and potential applications of this compound, guiding further experimental research and development.

Mechanistic Insights into Molecular Interactions of N Tert Butyl 1h Pyrrole 2 Carboxamide

Ligand-Protein Binding Mechanisms and Molecular Docking Studies

Molecular docking and binding studies are computational techniques used to predict how a ligand, such as N-(tert-Butyl)-1H-pyrrole-2-carboxamide, fits into the binding site of a protein. These studies are instrumental in understanding the intermolecular forces that stabilize the ligand-protein complex, guiding the development of more potent and selective inhibitors.

Prediction of Binding Sites and Interactions with Target Proteins (e.g., Kinases, DNA Gyrase, MmpL3)

The pyrrole-2-carboxamide scaffold has been identified as a versatile pharmacophore that can target a range of enzymes critical for pathogen survival.

MmpL3: The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, making it a key target for anti-TB drug development. nih.gov Structure-guided design and docking studies on a series of pyrrole-2-carboxamides have shown that these compounds bind within a hydrophobic pocket of MmpL3. nih.gov For derivatives with bulky substituents on the carboxamide, such as the adamantyl or cyclohexyl group, the bulky group occupies a specific pocket, which significantly enhances antimycobacterial activity. nih.gov The tert-butyl group of this compound is predicted to engage in similar favorable hydrophobic interactions within this target site.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.govmdpi.com It is a type II topoisomerase that introduces negative supercoils into DNA. nih.govinspiralis.com While direct studies on this compound are limited, research on related N-phenylpyrrolamides shows they bind to the ATP-binding site of the GyrB subunit. nih.gov This binding prevents the conformational changes necessary for the enzyme's supercoiling activity. The pyrrole (B145914) moiety is a common feature in these inhibitors, suggesting a similar potential binding mode for this compound.

Kinases: While kinases are a common target for heterocyclic compounds in drug discovery, specific molecular docking studies detailing the interaction of this compound with various kinases are not extensively documented in the available research. However, the general structure suggests potential interactions with the ATP-binding site common to this enzyme family.

Analysis of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

The stability of the ligand-protein complex is governed by a combination of intermolecular forces. For this compound, these interactions are critical for its biological activity.

Hydrogen Bonding: The pyrrole-2-carboxamide scaffold contains two crucial hydrogen bond donors: the pyrrole N-H and the amide N-H. Docking studies of related compounds with MmpL3 reveal that these hydrogens are crucial for potency. nih.gov For instance, the amide group can form a hydrogen bond with the backbone of key residues like ASP645 in the MmpL3 binding site. nih.gov Methylation of these positions, which removes the hydrogen bond donor capability, leads to a significant loss of activity, underscoring the importance of these interactions. nih.gov

Hydrophobic Interactions: The primary driver of binding for many pyrrole-scaffold inhibitors is hydrophobic interactions. nih.gov The tert-butyl group of this compound is a large, non-polar moiety that is expected to fit into hydrophobic pockets within the target protein's binding site. nih.gov In studies of MmpL3 inhibitors, replacing smaller substituents with bulky aliphatic groups like cyclohexyl or adamantyl dramatically increased potency, highlighting the value of these hydrophobic interactions. nih.gov Similarly, the phenyl ring in related inhibitors interacts with hydrophobic residues such as P25, W102, I105, and V124 in their respective targets. nih.gov

π-Stacking Interactions: The aromatic pyrrole ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. While not always the primary driving force, these interactions can contribute to the orientation and affinity of the ligand.

Table 1: Predicted Molecular Interactions of this compound

| Interaction Type | Structural Moiety Involved | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond Donor | Pyrrole N-H, Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Amide C=O | Arginine, Lysine, Histidine |

| Hydrophobic Interaction | tert-Butyl group, Pyrrole ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-Stacking | Pyrrole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Enzyme Inhibition Mechanisms and Kinetics

Understanding the kinetic mechanism of inhibition is fundamental to characterizing an inhibitor's mode of action. It clarifies whether the inhibitor competes with the substrate for the active site or binds elsewhere to impede enzyme function.

In Vitro Enzymatic Assay Methodologies (e.g., DNA gyrase supercoiling assay)

To determine the inhibitory activity and kinetic parameters of a compound, specific in vitro enzymatic assays are employed. A prominent example relevant to the potential targets of pyrrole amides is the DNA gyrase supercoiling assay. inspiralis.comnih.gov

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular plasmid DNA, a process that requires ATP hydrolysis. inspiralis.com The activity of an inhibitor is quantified by its ability to prevent this supercoiling.

Methodology:

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an appropriate buffer. inspiralis.com The inhibitor, this compound, is added at varying concentrations. inspiralis.com

Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed. nih.gov

Separation and Visualization: The reaction is stopped, and the different forms of the plasmid DNA (relaxed, supercoiled, and intermediate topoisomers) are separated using agarose (B213101) gel electrophoresis. inspiralis.comnih.gov Because supercoiled DNA is more compact, it migrates faster through the gel than relaxed DNA. inspiralis.com

Quantification: The gel is stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide), and the intensity of the DNA bands is visualized under UV light. nih.gov The concentration of the inhibitor that reduces the supercoiling activity by 50% (the IC50 value) is calculated by comparing the amount of supercoiled DNA in the presence of the inhibitor to a control reaction without any inhibitor. inspiralis.com

Alternatively, high-throughput versions of this assay use fluorescence-based detection in microplates, where the differential binding of a fluorescent dye to relaxed versus supercoiled DNA provides a measurable signal. nih.govmobitec.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For the pyrrole-2-carboxamide series, SAR studies have provided a clear roadmap for optimizing inhibitory potency. nih.govnih.gov

Key findings from SAR studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors reveal several critical structural requirements for high potency: nih.gov

The N-H of the Pyrrole Ring: The hydrogen on the pyrrole ring is essential for activity. Replacing this hydrogen with a methyl group leads to a significant (e.g., 50-fold) reduction in potency. nih.gov This suggests the N-H group acts as a critical hydrogen bond donor in the protein-ligand interaction.

The Amide Linker: The amide N-H is also vital. Replacing this hydrogen with a methyl group can lead to a complete loss of activity. nih.gov This further confirms the importance of hydrogen bonding in this region of the molecule.

Substituent on the Carboxamide (R group): The nature of the substituent attached to the amide nitrogen has a profound impact on activity. Attaching large, bulky, and hydrophobic groups at this position greatly improves anti-TB activity. nih.govnih.gov In contrast, small groups like a propyl group lead to a significant loss of potency. nih.gov This indicates the presence of a large hydrophobic pocket in the MmpL3 binding site that favorably accommodates groups like tert-butyl, cyclohexyl, or adamantyl.

Table 3: SAR Summary for Pyrrole-2-carboxamide Derivatives against M. tuberculosis MmpL3

| Molecular Position | Modification | Impact on Activity | Rationale |

|---|---|---|---|

| Pyrrole Ring | Unsubstituted N-H | Crucial | Acts as a key hydrogen bond donor. nih.gov |

| N-methylation | Greatly Decreased | Loss of H-bond donor capability. nih.gov | |

| Carboxamide | Unsubstituted N-H | Crucial | Essential hydrogen bond donor. nih.gov |

| N-methylation | Abolished | Loss of H-bond donor capability. nih.gov | |

| Amide Substituent (R) | Bulky/Hydrophobic (e.g., tert-butyl, cyclohexyl) | Greatly Increased | Favorable hydrophobic interactions in binding pocket. nih.gov |

| Small (e.g., propyl) | Greatly Decreased | Insufficient hydrophobic interaction. nih.gov |

These SAR insights collectively demonstrate that the potent inhibitory activity of compounds like this compound arises from a precise combination of hydrogen bonding capabilities provided by the pyrrole-amide core and favorable hydrophobic interactions driven by the bulky tert-butyl group.

Identification of Pharmacophores and Key Structural Features for Interaction

The anti-tubercular activity of pyrrole-2-carboxamide derivatives, including this compound, is attributed to their interaction with the Mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov A pharmacophore model, developed based on the crystal structure of MmpL3, reveals the essential structural components for this interaction. nih.gov

The core pharmacophore consists of a central pyrrole-2-carboxamide scaffold that connects a head group and a tail group. nih.gov In the case of related potent inhibitors, the head group, often a substituted phenyl or pyridyl ring, occupies a specific pocket (S3) within the MmpL3 protein. The pyrrole-2-carboxamide linker resides in the S4 pocket, and a bulky substituent attached to the carboxamide, which acts as the tail group, fits into the S5 pocket. nih.gov

Crucially, the hydrogens on the pyrrole ring and the carboxamide are vital for the compound's potency. nih.gov Docking studies have demonstrated that the absence of these hydrogens, through methylation, leads to a significant reduction or complete loss of activity. This is because these hydrogens participate in critical hydrogen bonding with amino acid residues in the active site, such as ASP645. nih.gov Specifically, the amide hydrogen can form a hydrogen bond with ASP645, an interaction that is lost upon methylation. nih.gov The pyrrole hydrogen is also considered crucial for maintaining the necessary interactions for potent inhibitory activity. nih.gov

Impact of Substituent Effects on Molecular Efficacy

Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives have provided detailed insights into how different substituents influence their anti-tubercular efficacy.

The Tail Group (Substituent on the Carboxamide): The size and nature of the substituent on the carboxamide nitrogen (the "tail") have a profound impact on activity.

Bulky Substituents: The introduction of bulky, lipophilic groups significantly enhances anti-TB activity. For instance, replacing a smaller group with an adamantyl group can increase potency by over 100-fold. nih.gov Other large groups also lead to increased potency. nih.gov

Small Substituents: Conversely, small substituents on the carboxamide result in a substantial decrease in anti-TB activity. nih.gov

Aromatic and Secondary Amine Groups: The replacement of the tail group with aromatic or secondary amine moieties also leads to a loss of potency, indicating that the S5 pocket has specific requirements for bulky, non-aromatic groups. nih.gov

The Head Group (Substituent on the Pyrrole Ring): The electronic properties of the substituent on the pyrrole ring (the "head") are also critical for molecular efficacy.

Electron-Withdrawing Groups: Attaching phenyl and pyridyl groups with electron-withdrawing substituents, such as fluoro or chloro groups, to the pyrrole ring has been shown to greatly improve anti-TB activity. nih.govnih.gov For example, compounds with a fluorophenyl moiety exhibit potent anti-TB activities. nih.gov

Substituents on the Pyrrole and Carboxamide Nitrogens: As mentioned previously, substitution on the pyrrole and carboxamide nitrogens is detrimental to activity.

N-Pyrrole Methylation: Replacing the pyrrole hydrogen with a methyl group can reduce activity by approximately 50-fold. nih.gov

N-Amide and N-Pyrrole Dimethylation: When both the pyrrole and carboxamide hydrogens are replaced with methyl groups, the compound loses its activity. nih.gov This is attributed to the loss of crucial hydrogen bonding interactions within the MmpL3 binding site. nih.gov

The following table summarizes the impact of various substituents on the anti-tubercular activity of pyrrole-2-carboxamide derivatives.

| Compound Modification | Observed Effect on Anti-TB Activity | Reference |

| Bulky substituent (e.g., adamantyl) on carboxamide | Significant increase in potency (>100-fold) | nih.gov |

| Small substituent on carboxamide | Large loss of activity | nih.gov |

| Aromatic or secondary amine on carboxamide | Loss of potency | nih.gov |

| Phenyl/pyridyl with electron-withdrawing groups on pyrrole | Greatly improved activity | nih.govnih.gov |

| Methylation of pyrrole nitrogen | ~50-fold reduction in activity | nih.gov |

| Methylation of both pyrrole and carboxamide nitrogens | Loss of activity | nih.gov |

Modulatory Effects on Cellular Pathways (e.g., Mycolic Acid Biosynthesis)

The primary mechanism of action of this compound and related compounds is the inhibition of mycolic acid biosynthesis. nih.govnih.gov Mycolic acids are essential, long-chain fatty acids that are major components of the mycobacterial cell wall, contributing to its integrity and low permeability. nih.gov

The specific target of these pyrrole-2-carboxamide inhibitors is the Mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is a crucial transporter protein responsible for exporting trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, across the inner membrane to the periplasmic space. nih.gov In the periplasm, TMM is incorporated into the cell wall as trehalose dimycolate (TDM) and cell wall-bound mycolates. nih.gov

By inhibiting MmpL3, this compound and its analogs block the transport of TMM. nih.gov This disruption leads to the accumulation of TMM within the cytoplasm and a subsequent reduction in the synthesis of TDM and mycolic acids in the cell wall. nih.gov The ultimate effect is a compromise of the structural integrity of the mycobacterial cell wall, leading to cell death. nih.govnih.gov The specific targeting of MmpL3 has been confirmed through experiments using M. smegmatis expressing both wild-type and mutated versions of the mmpL3 gene from M. tuberculosis, as well as through metabolic labeling assays with [14C] acetate (B1210297) that directly measure the impact on mycolic acid biosynthesis. nih.govnih.gov

Interaction with Nucleic Acids and Membrane Components (if mechanistically relevant)

Based on the primary mechanism of action, the direct interaction of this compound with nucleic acids is not considered mechanistically relevant. The compound's activity is centered on the inhibition of the MmpL3 protein, which is a membrane-bound transporter. nih.gov

The interaction with membrane components is central to its mechanism. The target protein, MmpL3, is an essential membrane protein. nih.gov The compound is designed to interact with the transmembrane domains of MmpL3. nih.gov The structure-activity relationship studies, which highlight the importance of lipophilic and bulky substituents for efficacy, suggest that the compound's ability to partition into and interact with the lipid environment of the cell membrane is a critical aspect of its function, allowing it to reach and bind to its target within the membrane. nih.gov

Advanced Applications and Functional Materials Derived from N Tert Butyl 1h Pyrrole 2 Carboxamide

Supramolecular Chemistry and Self-Assembly of N-(tert-Butyl)-1H-pyrrole-2-carboxamide Derivatives

The precise arrangement of molecules in the solid state, governed by non-covalent interactions, is the cornerstone of crystal engineering and the design of materials with tailored properties. The this compound scaffold is particularly adept at forming predictable supramolecular assemblies due to its distinct hydrogen bonding capabilities.

Hydrogen Bonding Directivity in Crystal Engineering

The hydrogen bonding patterns of pyrrole-2-carboxamide derivatives are a key determinant in their crystal packing. The pyrrole (B145914) N-H group and the amide N-H group act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement facilitates the formation of well-defined supramolecular structures.

Studies on other pyrrole-2-carboxamide derivatives have shown that the pyrrole-2-carboxamide hydrogens are crucial for intermolecular interactions and biological potency, as their replacement with methyl groups can lead to a loss of activity due to the disruption of hydrogen bonding. nih.gov This highlights the importance of the inherent hydrogen-bonding capabilities of the scaffold in the design of functional molecules.

Formation of Gels, Liquid Crystals, and Organic Frameworks

The self-assembly properties of this compound derivatives make them promising candidates for the creation of soft materials like organogels and liquid crystals, as well as porous materials such as organic frameworks.

While specific examples of this compound forming gels are not yet widely reported, the structural motifs present in the molecule are conducive to gelation. Research on carbocycle-based organogelators has demonstrated that the combination of amide functionalities, which promote hydrogen bonding, and bulky, non-polar groups can lead to the formation of fibrous networks that immobilize solvents, resulting in gel formation. mdpi.com The tert-butyl group in this compound could provide the necessary van der Waals interactions to support the hydrogen-bonded network, suggesting its potential as an effective organogelator.

The development of liquid crystals based on this scaffold remains an area for future exploration. The anisotropic nature of the pyrrole ring, coupled with the potential for directional intermolecular interactions, could, with appropriate structural modifications, lead to the emergence of mesophases.

In the realm of porous materials, the pyrrole-2-carboxamide scaffold could serve as a versatile linker for the construction of metal-organic frameworks (MOFs). The carboxylic acid or other coordinating groups could be incorporated into the pyrrole ring or the amide substituent to enable coordination with metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, separation, and catalysis.

This compound in Catalysis

The electronic and steric properties of this compound make it an interesting candidate for applications in both transition metal catalysis and organocatalysis.

Ligand Design for Transition Metal Catalysis

The pyrrole-2-carboxamide moiety can act as a bidentate or monodentate ligand, coordinating to metal centers through the pyrrole nitrogen and/or the carbonyl oxygen. The specific coordination mode would be influenced by the nature of the metal and the reaction conditions. Pyrrole-2-carboxylic acid, a closely related compound, has been successfully employed as a ligand in copper-catalyzed C-N cross-coupling reactions for the synthesis of diarylamines. mit.edunih.gov

The introduction of the N-tert-butyl group would significantly impact the ligand's properties. Sterically, the bulky tert-butyl group can create a specific pocket around the metal center, influencing the selectivity of the catalytic reaction. Electronically, the electron-donating nature of the alkyl group can modulate the electron density at the metal center, thereby tuning its catalytic activity. The synthesis of transition metal complexes with Schiff bases derived from pyrrole-2-carboxaldehyde has demonstrated the versatility of the pyrrole scaffold in coordination chemistry. ijasrm.com A new tridentate pyrrole-based ligand has also been synthesized for complexes with Copper(II) and Nickel(II), indicating the ongoing interest in developing new catalytic systems based on this heterocycle. researchgate.net

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. rsc.org The pyrrole-2-carboxamide scaffold possesses key features for use in organocatalysis. The amide group can act as a hydrogen-bond donor to activate substrates, while the pyrrole ring can be functionalized to introduce other catalytic moieties.

While specific organocatalytic applications of this compound are not yet prominent in the literature, the potential is evident. For instance, asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been achieved with high enantioselectivity using a dirhodium tetracarboxylate catalyst, demonstrating the utility of pyrrole derivatives in asymmetric synthesis. nih.gov The development of organocatalytic systems based on the pyrrole-2-carboxamide scaffold could lead to novel and efficient synthetic methodologies.

Chemo- and Biosensor Development Utilizing Pyrrole-2-carboxamide Scaffolds

The ability of the pyrrole-2-carboxamide scaffold to engage in specific intermolecular interactions, particularly hydrogen bonding, makes it an excellent platform for the development of chemo- and biosensors. These sensors can be designed to detect specific analytes through changes in their optical or electrochemical properties upon binding.

The pyrrole-2-carboxamide moiety is a known anion receptor system. nih.gov A fluorescent chemosensor for fluoride (B91410) anions has been developed based on a pyrrole-isoxazole derivative containing a carboxamide group. nih.gov The sensing mechanism involves the deprotonation of the pyrrole N-H group upon binding of the fluoride anion, leading to a change in the fluorescence emission of the molecule.

Furthermore, a hydrazone-based fluorescent probe incorporating a pyrrole moiety has been shown to selectively detect Pb2+ ions in an aqueous environment with a significant "turn-on" fluorescence response. digitellinc.com This highlights the adaptability of the pyrrole scaffold for the detection of both anions and cations. The development of such sensors has practical applications in environmental monitoring and biological imaging.

The following table summarizes the key findings for chemosensors based on pyrrole-2-carboxamide scaffolds:

| Sensor Derivative | Analyte | Detection Method | Key Feature |

| Pyrrole-isoxazole-carboxamide nih.gov | Fluoride (F⁻) | Fluorescence | Deprotonation of pyrrole-NH |

| Hydrazone-based pyrrole digitellinc.com | Lead (Pb²⁺) | Fluorescence "turn-on" | Chelation-enhanced fluorescence |

| Substituted pyrrole-2-carboxamides nih.gov | Anions | Transmembrane ion transport | Tunable transport activity |

The versatility of the this compound scaffold, with its inherent hydrogen-bonding capabilities and the steric influence of the tert-butyl group, provides a rich platform for the design and synthesis of a new generation of advanced functional materials. Further research into the crystal engineering, catalytic activity, and sensing applications of this compound and its derivatives is poised to unlock even greater potential in materials science and beyond.

Precursors for Polymeric Materials and Advanced Nanostructures

Application in Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) rely on the light-absorbing and charge-transporting properties of organic semiconducting materials. Pyrrole-containing polymers and small molecules have emerged as promising materials for OPV applications due to their electron-rich nature and tunable electronic properties. researchgate.netnih.gov Although specific studies incorporating this compound into OPV devices are not prominent, the foundational pyrrole structure is a key component in various successful OPV materials. researchgate.netiaea.orgnih.gov

The performance of OPV devices is highly dependent on the energy levels (HOMO and LUMO) of the donor and acceptor materials. The electron-donating character of the pyrrole ring makes pyrrole-based materials suitable as electron donors in the active layer of OPVs. researchgate.net The substitution on the pyrrole ring and the amide nitrogen significantly influences these energy levels. The tert-butyl group on the amide of this compound could enhance the solubility of resulting polymers, which is a crucial factor for solution-based processing of OPV active layers.

Moreover, the carboxamide group itself can be a tool to fine-tune the properties of OPV materials. The presence of hydrogen bonding can influence the molecular packing and morphology of the active layer, which in turn affects exciton (B1674681) diffusion and charge separation and transport. researchgate.net For instance, the introduction of carboxamide or carbamate (B1207046) substituents in thiophene-pyrazine-thiophene based conjugated polymers was shown to significantly impact their optical, redox, and photovoltaic properties due to hydrogen bonding interactions. researchgate.net This highlights the potential of the this compound moiety as a building block for designing new OPV materials with optimized performance.

| Device Parameter | Polymer P1 | Polymer P2 |

| Open-circuit voltage (VOC) [V] | - | 0.84 |

| Short-circuit current (JSC) [mA/cm2] | - | 5.10 |

| Fill factor (FF) | - | 0.33 |

| Power conversion efficiency (PCE) [%] | - | 1.42 |

| Table showing the performance of an OPV device using a pyrrolo[3,2-b]pyrrole-based copolymer (P2). iaea.org |

Use in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Pyrrole and its derivatives are attractive candidates for organic semiconductors due to their π-conjugated system and the ability to modify their electronic properties through chemical synthesis. nih.govdigitellinc.comnih.gov

While this compound itself has not been reported as the active material in OFETs, related pyrrole-containing materials have demonstrated promising performance. researchgate.netresearchgate.net The pyrrole ring can act as an effective building block for constructing larger π-conjugated systems necessary for efficient charge transport. The N-H bond in the pyrrole ring can also participate in hydrogen bonding, which can promote ordered molecular packing in the solid state, a critical factor for achieving high charge carrier mobility. researchgate.net

The substitution pattern on the pyrrole ring plays a crucial role in determining the charge transport characteristics. The introduction of electron-withdrawing or electron-donating groups can modulate the energy levels and influence whether the material behaves as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. For example, pyrrole-based materials have been investigated as both p-type and n-type semiconductors in OFETs. nih.govrsc.org The this compound scaffold, with its potential for further functionalization, offers a platform for developing new organic semiconductors with tailored properties for high-performance OFETs.

| Material | Hole Mobility (μh) [cm2V-1s-1] | Electron Mobility (μe) [cm2V-1s-1] |

| PBBTZ | 3.6 | - |

| Rubrene | - | 1.6 |

| PDVT-10 | Increased by nearly one order of magnitude in heterojunction | - |

| Table comparing the charge carrier mobilities of various organic semiconductors, including a pyrrole-based material (PBBTZ). researchgate.netfrontiersin.org |

Chemical Probes and Research Tools in Biological Systems

The pyrrole-2-carboxamide scaffold is a recognized pharmacophore found in numerous biologically active compounds and serves as a valuable framework for the design of chemical probes to investigate biological systems. researchgate.netnih.govacs.orgnih.gov These probes are instrumental in understanding complex biological processes at the molecular level. While direct applications of this compound as a chemical probe are not extensively detailed, the activity of its structural analogues strongly suggests its potential in this area.

A significant area of research for pyrrole-2-carboxamide derivatives is in the development of inhibitors for specific enzymes. For instance, a series of pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial target for developing new treatments for tuberculosis. nih.govacs.orgnih.gov In these studies, the pyrrole-2-carboxamide core serves as a key structural element for binding to the target protein. The substituents on the pyrrole ring and the carboxamide nitrogen are systematically varied to optimize potency and selectivity. The bulky tert-butyl group in this compound could play a significant role in the binding affinity and specificity towards a biological target by occupying a hydrophobic pocket within the protein's active site.

The design of these inhibitors often involves a structure-guided approach, utilizing crystal structures of the target protein and pharmacophore modeling. nih.govacs.org The pyrrole-2-carboxamide moiety can form crucial hydrogen bonds with amino acid residues in the active site, while other parts of the molecule establish further interactions. This modular nature allows for the rational design of highly specific chemical probes.

The potential of this compound as a chemical probe is therefore rooted in the established biological activity of the broader pyrrole-2-carboxamide class. It could serve as a starting point or a fragment for the development of new probes to explore the function of various enzymes and receptors in biological systems.

| Compound Class | Biological Target | Potential Application |

| Pyrrole-2-carboxamides | Mycobacterial Membrane Protein Large 3 (MmpL3) | Anti-tuberculosis drug discovery |

| Pyrrolamides | DNA | Antibacterial, antiviral, antitumor agents |

| 5-Phenyl-1H-pyrrole-2-carboxamides | Nitric Oxide Synthase (nNOS and iNOS) | Regulation of nitric oxide signaling |

| Table summarizing the biological targets and potential applications of various pyrrole-2-carboxamide-based compounds. mdpi.comnih.govnih.govresearchgate.net |

Future Research Directions and Unexplored Avenues for N Tert Butyl 1h Pyrrole 2 Carboxamide

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency and Atom Economy

Current synthetic strategies for pyrrole-2-carboxamides, while effective, often present opportunities for improvement in terms of sustainability, efficiency, and atom economy. Future research should prioritize the development of greener synthetic protocols.

One promising approach involves one-pot, multi-component reactions. For instance, a one-pot procedure for synthesizing pyrrole-2-carboxamides from enones and glycine (B1666218) amides has been demonstrated, utilizing copper(II) acetate (B1210297) as an oxidant. acs.org Further refinement of such methods, perhaps by exploring more environmentally benign catalysts or solvent systems, could enhance their sustainability. Continuous flow synthesis is another area ripe for exploration. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which cleverly utilizes the HBr byproduct for in situ ester hydrolysis, showcasing a highly efficient process. acs.org Adapting this concept to the synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide could significantly streamline its production.

The principles of atom economy can be advanced by exploring cycloaddition reactions. The [3+2] cycloaddition between Tosylmethyl isocyanides (TosMICs) and various electron-deficient compounds is a well-established method for creating the pyrrole (B145914) ring. nih.gov Investigating novel starting materials and catalysts for this reaction could lead to more direct and waste-minimizing routes to the target compound.

Table 1: Comparison of Synthetic Strategies for Pyrrole Carboxamides

| Synthetic Method | Key Features | Potential for Improvement | Reference |

|---|---|---|---|

| One-Pot Cyclization/Oxidation | Combines multiple steps, reducing workup. | Exploration of greener catalysts and solvents. | acs.org |

| Continuous Flow Synthesis | High efficiency, potential for automation. | Adaptation for 2-carboxamide (B11827560) synthesis. | acs.org |

| [3+2] Cycloaddition (TosMIC) | Good for building the core pyrrole ring. | Discovery of novel reaction partners for better atom economy. | nih.gov |

| Hantzsch Pyrrole Synthesis | Classic method, well-understood mechanism. | In situ hydrolysis of esters in flow systems. | acs.org |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The this compound molecule possesses several reactive sites: the pyrrole ring itself, the N-H proton of the pyrrole, the amide linkage, and the tert-butyl group. While the typical reactivity of these functional groups is known, exploring unconventional transformations could unlock new synthetic possibilities.

The pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, studies on the protonation of pyrrole derivatives show that protonation occurs preferentially at the C2 and C3 carbon atoms rather than the nitrogen atom. researchgate.net This suggests that regioselectivity in reactions can be complex and warrants deeper investigation. Future work could explore reactions that exploit this specific reactivity, potentially leading to novel functionalization patterns that are otherwise difficult to achieve.

Furthermore, the amide bond, while generally stable, can participate in various chemical transformations. For example, the development of methods for the selective activation and diversification of the amide bond, such as the transamidation of tertiary sulfonamides, could be adapted to the pyrrole-2-carboxamide core. researchgate.net This would allow for the late-stage modification of the molecule, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies. Investigating the influence of the bulky tert-butyl group on the reactivity of the adjacent amide and the pyrrole ring could also reveal interesting steric and electronic effects.

Design and Synthesis of Advanced Materials with Enhanced Functionality and Tunable Properties

Pyrrole-containing polymers, such as polypyrrole, are well-known for their conductive properties. The incorporation of this compound as a monomer or a functional dopant into such polymers could lead to advanced materials with tailored properties. The tert-butyl group could enhance solubility and processability, while the carboxamide moiety offers a site for hydrogen bonding, potentially influencing the material's morphology and electronic characteristics.

Future research could focus on the electropolymerization of this compound or its co-polymerization with other monomers to create thin films for applications in sensors, electronic devices, or corrosion protection. The ability to functionalize the pyrrole ring or modify the amide group prior to polymerization would allow for the fine-tuning of the resulting material's properties, such as its conductivity, hydrophobicity, and affinity for specific analytes. The synthesis of oligomers with well-defined structures could also be explored for applications in molecular electronics.

Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

Derivatives of pyrrole-2-carboxamide have shown significant promise as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. nih.govnih.gov This makes them attractive candidates for the development of new anti-tuberculosis drugs. nih.govnih.gov Structure-activity relationship studies have revealed that bulky substituents on the carboxamide can enhance anti-TB activity. nih.govnih.gov

A key future direction is the precise elucidation of how this compound and its analogues bind to MmpL3 and other potential biological targets. nih.gov While docking studies have provided predicted binding models, experimental structural data from techniques like X-ray crystallography or cryo-electron microscopy would be invaluable. nih.gov Understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—within the binding pocket will enable the rational design of more potent and selective inhibitors. nih.gov For example, it has been noted that replacing the pyrrole hydrogen with a methyl group can significantly reduce activity, highlighting the importance of this specific interaction. nih.gov

Beyond tuberculosis, the pyrrole-2-carboxamide scaffold could be explored for activity against other biological targets. The structural similarity to other biologically active molecules suggests potential applications in diverse therapeutic areas. High-throughput screening of this compound and its derivatives against a wide range of enzymes and receptors could uncover new biological activities.

Table 2: Biological Activity of Pyrrole-2-Carboxamide Derivatives

| Target | Biological Effect | Key Structural Features | Reference |

|---|---|---|---|

| Mycobacterial Membrane Protein Large 3 (MmpL3) | Inhibition of mycolic acid transport, anti-tuberculosis activity. | Bulky substituents on the carboxamide; unsubstituted pyrrole N-H. | nih.gov, nih.gov |

| Enoyl-ACP reductase (InhA) | Potential inhibition, relevant for anti-mycobacterial agents. | Pyrrolyl benzamide (B126) derivatives. | mdpi.com |

| DNA gyrase B (GyrB) | Antibacterial activity through enzyme inhibition. | Pyrrolamide-type derivatives. | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Optimization

In the realm of property prediction, ML algorithms can be used to build quantitative structure-activity relationship (QSAR) models. By training on a dataset of pyrrole-2-carboxamide analogues and their measured biological activities, these models could predict the anti-tuberculosis potency of new, unsynthesized compounds. researchgate.net This predictive power would allow researchers to prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. nih.gov Furthermore, ML can predict various physicochemical properties, such as solubility and metabolic stability, which are critical for developing a successful drug candidate. nih.gov A significant challenge that ML can help address is the prediction of regioselectivity in reactions, which is particularly relevant for the functionalization of the pyrrole ring. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(tert-Butyl)-1H-pyrrole-2-carboxamide, and how are reaction conditions optimized?

- Methodology :

- Cu-catalyzed intramolecular N-arylation is a key strategy. For example, the reaction of N-(2-bromophenyl)-1H-pyrrole-2-carboxamide (a structural analog) was optimized using CuI as a catalyst, 1,10-phenanthroline as a ligand, and Cs₂CO₃ as a base in DMF at 110°C for 24 hours, yielding >90% product .

- Key variables : Temperature, solvent polarity (DMF vs. DMSO), and ligand choice (e.g., phenanthroline vs. bipyridine) significantly impact reaction efficiency. Refer to Table 1 in for a detailed optimization matrix.

Q. How is the purity and structural integrity of this compound validated?

- Methodology :

- GC/MS and HPLC : Used to assess purity (>98% by GC) and detect impurities (e.g., residual solvents or byproducts) .

- Single-crystal X-ray diffraction : Critical for confirming molecular geometry. For example, tert-butyl-substituted pyrrole derivatives have been structurally resolved with R-factors <0.05, ensuring atomic-level accuracy .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.3 ppm) and 2D correlation experiments (COSY, HSQC) verify regiochemistry .

Q. What safety precautions are recommended for handling this compound?

- Methodology :

- Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Avoid inhalation (H335) by working in a fume hood .

- First aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested .

Advanced Research Questions

Q. How can the pyrrole core of this compound be functionalized for diverse applications?

- Methodology :

- Boronation : Introduce boronic acid groups via tert-butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate intermediates, enabling Suzuki-Miyaura cross-coupling for bioconjugation or material science applications .

- Electrophilic substitution : Direct formylation (e.g., Vilsmeier-Haack reaction) at the pyrrole C3/C5 positions using POCl₃/DMF .

Q. What mechanistic insights explain the Cu-catalyzed intramolecular cyclization of pyrrole-2-carboxamide derivatives?

- Methodology :

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., oxidative addition of CuI to aryl halides) .

- DFT calculations : Model transition states to explain ligand effects (e.g., phenanthroline stabilizes Cu intermediates via π-backbonding) .

Q. How does this compound perform in biological assays, such as kinase inhibition?

- Methodology :

- Structure-activity relationship (SAR) : Compare with analogs like ERK5-IN-2 (4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide), which shows IC₅₀ < 100 nM against ERK5 via ATP-binding site competition .